1,3-Dinitramino-2-propanol nitrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

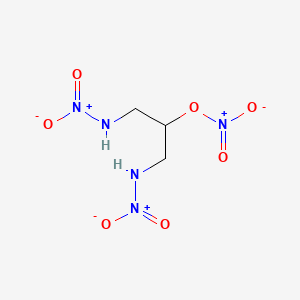

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H7N5O7 |

|---|---|

Molekulargewicht |

225.12 g/mol |

IUPAC-Name |

1,3-dinitramidopropan-2-yl nitrate |

InChI |

InChI=1S/C3H7N5O7/c9-6(10)4-1-3(15-8(13)14)2-5-7(11)12/h3-5H,1-2H2 |

InChI-Schlüssel |

JUPHGOWFYIVHBK-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CN[N+](=O)[O-])O[N+](=O)[O-])N[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Contextualization of Nitramine and Nitrate Ester Chemistry

The energetic properties of many explosives and propellants are derived from the incorporation of specific nitrogen- and oxygen-rich functional groups, known as explosophores. nih.gov Among the most effective and widely used are the nitramine (R-N-NO₂) and nitrate (B79036) ester (R-O-NO₂) groups. researchgate.netresearchgate.net

Nitramines are characterized by a nitro group attached to a nitrogen atom. This configuration is found in well-known powerful explosives such as RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine). The N-NO₂ bond is highly energetic, and its presence in a molecule significantly contributes to the compound's density and detonation performance. dtic.mil

Nitrate esters, formed by the nitration of an alcohol's hydroxyl group, are another cornerstone of energetic materials chemistry. nih.gov This class includes compounds like nitroglycerin (glyceryl trinitrate) and pentaerythritol (B129877) tetranitrate (PETN). google.com The conversion of hydroxyl groups to nitrate esters is an effective method for dramatically increasing a molecule's energy content, oxygen balance, and density. nih.gov The combination of these two distinct functional groups within a single molecule, as seen in 1,3-Dinitramino-2-propanol nitrate, represents a strategic approach to developing advanced energetic materials with a unique balance of properties.

Evolution of Propane Based Energetic Compounds in Scientific Literature

The three-carbon backbone of propane (B168953) provides a versatile and fundamental scaffold for the construction of various energetic materials. Historically, simple nitrated propanols have been a subject of study. The synthesis of the precursor 1,3-diamino-2-propanol, for instance, has been documented in scientific literature, often starting from materials like glycerol (B35011) dichlorohydrin. google.com

The evolution of more complex energetic compounds has led to the development of numerous propane derivatives featuring various explosophores. Examples include 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), which has been investigated as an energetic plasticizer due to its high oxygen balance. researchgate.net The synthesis of related compounds like 2-nitro-1,3-dinitrooxypropane has also been reported, starting from 2-nitropropane-1,3-diol. These explorations demonstrate a clear progression in the scientific literature toward creating multifunctional propane-based compounds. The goal is often to enhance energetic output and modify physical properties by attaching multiple nitro or nitrate (B79036) ester groups to the simple propane frame. The synthesis of 1,3-Dinitramino-2-propanol nitrate is a logical continuation of this trend, combining two different types of energetic groups on the propanol (B110389) skeleton.

Research Significance of 1,3 Dinitramino 2 Propanol Nitrate in Advanced Energetic Systems

Historical Synthetic Pathways and Precursors

The traditional synthesis of this compound has its roots in the nitration of readily available precursors, primarily 1,3-diamino-2-propanol. This precursor is synthesized from glycerol (B35011) dichlorohydrin by reaction with ammonia (B1221849) in the presence of a fixed alkali.

Amine-Based Nitration Routes

The direct nitration of primary amines to form nitramines is a challenging process. The basicity of the amine groups makes them susceptible to protonation in strong acidic nitrating media, forming unreactive ammonium (B1175870) salts. To circumvent this, historical methods often involve the use of protecting groups. One common approach is the acetylation of the amino groups to form amides, which can then be nitrated.

A typical historical route would involve the following conceptual steps:

Protection: The precursor, 1,3-diamino-2-propanol, is first acetylated using an agent like acetic anhydride (B1165640) to form N,N'-diacetyl-1,3-diamino-2-propanol. This step deactivates the amino groups towards the harsh nitrating agents.

Nitration of the Hydroxyl Group: The protected intermediate is then treated with a nitrating mixture, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, to nitrate the secondary alcohol, yielding N,N'-diacetyl-1,3-diamino-2-propanol nitrate.

Nitrolysis of the Amide: The final step involves the nitrolysis of the acetyl groups to form the dinitramino functionalities. This is a critical and often hazardous step, typically carried out with a strong nitrating agent like nitric acid in acetic anhydride.

Nitrolysis Approaches

Nitrolysis is a key reaction in the synthesis of many energetic materials, involving the cleavage of a chemical bond by a nitrating agent. In the context of this compound synthesis, nitrolysis is crucial for the conversion of the protected diamide (B1670390) to the dinitramine.

The direct nitrolysis of a protected precursor like N,N'-diacetyl-1,3-diamino-2-propanol nitrate would be the final step in the historical synthesis. The reaction involves treating the substrate with a powerful nitrating mixture, where the acetyl groups are replaced by nitro groups. The conditions for such reactions must be carefully controlled due to the exothermic nature and the potential for runaway reactions.

Modern and Environmentally Conscious Synthesis Strategies

Recognizing the hazards and environmental concerns associated with traditional nitration methods, which often employ large quantities of strong acids, modern research has focused on developing cleaner and more selective synthetic routes.

Nitrodesilylation Reactions utilizing Dinitrogen Pentoxide

A significant advancement in nitration chemistry is the use of dinitrogen pentoxide (N₂O₅) in a process called nitrodesilylation. googleapis.comresearchgate.net This method offers a cleaner alternative to traditional mixed-acid nitrations. The key advantage is the avoidance of strong acidic byproducts.

The synthesis via nitrodesilylation would proceed as follows:

Silylation: The precursor, 1,3-diamino-2-propanol, is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride, to protect the amino and hydroxyl groups, forming a silylated derivative.

Nitrodesilylation: The silylated intermediate is then reacted with a solution of dinitrogen pentoxide in an inert solvent. The N₂O₅ cleaves the silicon-nitrogen and silicon-oxygen bonds, replacing the silyl (B83357) groups with nitro groups to form this compound directly. This reaction proceeds cleanly and often in high yield. googleapis.com

Multi-Step Conversions from Amines and Alcohols

Modern synthetic strategies often involve multi-step sequences to ensure high purity and yield. The synthesis of the closely related compound, 1,3-dinitramino-2-nitroxy-propane, which was prepared in a high yield of 85%, provides a template for the synthesis of this compound. researchgate.net This suggests that a carefully controlled multi-step process can be highly effective.

A plausible modern multi-step synthesis would be:

Selective Protection: The synthesis would begin with the selective protection of the hydroxyl group of 1,3-diamino-2-propanol.

Nitration of Amino Groups: The protected diamine would then be nitrated to form the dinitramine.

Deprotection and Nitration of the Alcohol: Finally, the protecting group on the hydroxyl function would be removed, followed by nitration to yield the final product. The choice of protecting groups and nitrating agents is critical to avoid unwanted side reactions and ensure high yields.

Reaction Condition Optimization and Yield Enhancement Strategies

The optimization of reaction conditions is paramount in the synthesis of energetic materials like this compound to maximize yield and ensure safety. Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants and catalysts.

Table 1: Hypothetical Optimization of Mixed Acid Nitration of a Protected Precursor

| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ (1:1) | 0 | 2 | 65 |

| 2 | HNO₃/H₂SO₄ (1:1) | 25 | 2 | 75 |

| 3 | HNO₃/H₂SO₄ (1:2) | 0 | 2 | 70 |

| 4 | HNO₃/H₂SO₄ (1:2) | 25 | 1 | 80 |

Table 2: Influence of Solvent on a Hypothetical Nitrodesilylation Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 0 | 1 | 85 |

| 2 | Acetonitrile | 0 | 1 | 82 |

| 3 | Ethyl Acetate | 0 | 1.5 | 78 |

| 4 | Hexane | 0 | 2 | 70 |

Note: The data in the tables above is hypothetical and for illustrative purposes, as specific optimization studies for this compound are not publicly available. The values are based on general principles of nitration reactions and the synthesis of similar energetic compounds.

Purification Techniques for Academic Research

The purification of this compound is a critical step following its synthesis to ensure the removal of impurities, such as starting materials, by-products, and residual solvents. For academic research purposes, high purity is essential for accurate characterization of the compound's physical and energetic properties. The purification methods for energetic materials like this compound are chosen based on the compound's stability, solubility, and the nature of the impurities. Common techniques include recrystallization and column chromatography.

Recrystallization is a primary method for purifying solid crystalline compounds. The selection of an appropriate solvent system is crucial for effective purification. The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures, while the impurities are either very soluble or insoluble at all temperatures. For nitramines and nitrate esters, various solvents have been utilized. For instance, ethanol (B145695) has been successfully used for the recrystallization of certain nitramines. nih.gov In the case of related nitrate esters, suitable crystals for X-ray analysis have been grown from carbon tetrachloride. researchgate.net The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by filtration (if insoluble impurities are present), and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Table 1: Potential Recrystallization Solvents for Nitrated Compounds

| Solvent | Compound Class | Rationale |

| Ethanol | Nitramines | Effective for obtaining pure crystalline product after synthesis. nih.gov |

| Carbon Tetrachloride | Nitrate Esters | Used to grow suitable crystals for X-ray crystallographic analysis. researchgate.net |

| Isopropanol | General Energetic Materials | Often used due to its volatility and ability to dissolve a range of organic compounds. |

| Acetonitrile | Nitramines / Nitrate Esters | Used as an elution solvent in SPE, indicating its utility for dissolving these compounds. researchgate.netresearchgate.net |

Chromatographic techniques are also employed for the purification of nitrated compounds, particularly for separating complex mixtures or for achieving very high purity. Column chromatography using silica (B1680970) gel is a standard method. mdpi.comresearchgate.net In this technique, a solution of the crude compound is passed through a column packed with a stationary phase, such as silica gel. An appropriate solvent or solvent mixture (eluent) is used to move the components through the column at different rates, allowing for their separation. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).

For analytical-scale purification and analysis, High-Performance Liquid Chromatography (HPLC) is a powerful tool. HPLC is a standard method for the analysis of nitroaromatics, nitramines, and nitrate esters. researchgate.netgassnova.no This technique utilizes a high-pressure pump to pass the solvent through a column packed with a fine solid support, providing high resolution and rapid separation. Gas chromatography (GC) can also be used for the analysis of these compounds, often coupled with an electron capture detector (GC-ECD) for high sensitivity, though it requires careful handling of thermally labile compounds like nitramines. researchgate.netresearchgate.net

Table 2: Chromatographic Methods for Nitramine and Nitrate Ester Analysis/Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Preparative purification of nitro compounds. mdpi.comresearchgate.net |

| HPLC | C18 or similar | Acetonitrile/Water mixtures | Analytical determination and quantification. researchgate.netgassnova.no |

| GC-ECD | Wide-bore capillary column | High-purity gas (e.g., Helium) | Trace analysis with high sensitivity. researchgate.netresearchgate.net |

| Solid-Phase Extraction (SPE) | Various Sorbents | Acetonitrile | Preconcentration of samples before chromatographic analysis. researchgate.netresearchgate.net |

The selection of a specific purification strategy in a research setting depends on the scale of the synthesis, the required purity level, and the available equipment. A combination of methods, such as an initial purification by recrystallization followed by column chromatography for trace impurity removal, may be employed to obtain this compound of the high purity required for detailed scientific investigation.

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, these studies have provided precise insights into its molecular geometry, crystal packing, and intermolecular forces.

Single Crystal X-ray Crystallography for Molecular Structure Determination

The definitive molecular structure of this compound was elucidated by Klapötke et al. through single-crystal X-ray diffraction. researchgate.net This analysis revealed that the compound crystallizes in the orthorhombic space group Pnma. researchgate.net The experimentally determined crystal density is 1.798 g cm⁻³. researchgate.net

The orthorhombic crystal system is characterized by three unequal axes that are mutually perpendicular. The Pnma space group designation provides specific information about the symmetry elements present within the crystal's unit cell. While the primary study by Klapötke et al. contains the full crystallographic details, the abstract does not specify the unit cell parameters (a, b, c) or other detailed coordinates. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Compound Name | This compound | researchgate.net |

| Chemical Formula | C₃H₆N₄O₇ | - |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| Unit Cell Dimensions | Data not available in searched sources | - |

| Calculated Density (ρ) | 1.798 g cm⁻³ | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules within a crystal lattice and the non-covalent interactions between them are crucial for determining properties like density and sensitivity. The structural analysis of this compound revealed the presence of extensive hydrogen-bonding networks. researchgate.net

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for energetic materials as different polymorphs can have vastly different stability, density, and sensitivity. Based on the available scientific literature, there have been no specific studies reporting or investigating the potential polymorphism of this compound.

Spectroscopic Characterization Techniques

Spectroscopy provides complementary information to diffraction by probing the chemical environment of atoms and the vibrational modes of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N, 2D HMBC)

Multinuclear NMR spectroscopy was used to confirm the identity and structure of this compound in solution. The primary study characterized the compound using ¹H, ¹³C, and ¹⁴N NMR. researchgate.net

¹H NMR provides information on the number and environment of hydrogen atoms.

¹³C NMR identifies the carbon skeleton of the molecule.

¹⁴N NMR is used to probe the nitrogen nuclei, which are abundant in this energetic material, providing direct information about the nitramino and nitrate functionalities. researchgate.net

While the use of these techniques is confirmed, the specific chemical shifts (δ) and coupling constants (J) were not available in the reviewed literature abstracts. researchgate.net Furthermore, no data were found regarding the application of ¹⁵N NMR or 2D heteronuclear correlation techniques like HMBC (Heteronuclear Multiple Bond Correlation) for the specific characterization of this compound.

| Nucleus | Chemical Shifts (δ, ppm) | Source |

|---|---|---|

| ¹H | Data not available in searched sources | researchgate.net |

| ¹³C | Data not available in searched sources | researchgate.net |

| ¹⁴N | Data not available in searched sources | researchgate.net |

| ¹⁵N | Data not available in searched sources | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, was employed to identify the functional groups present in this compound. researchgate.net These methods are particularly effective for identifying the characteristic vibrations of the explosophoric nitro (N-NO₂) and nitrate ester (O-NO₂) groups.

The key vibrational modes for these groups include:

Asymmetric and Symmetric N-O stretching in the nitramino and nitrate groups. The asymmetric NO₂ stretches typically appear at higher wavenumbers than the symmetric stretches.

Bending and Rocking modes for these groups occur at lower frequencies.

The primary study confirms the use of both IR and Raman spectroscopy for characterization, but the abstract does not provide a list of specific peak frequencies and their assignments. researchgate.net However, typical ranges for nitrate and nitro group vibrations are well-established in the literature. For instance, the symmetric N–O stretching mode for a nitrate (NO₃⁻) ion is often observed near 1048 cm⁻¹ in Raman spectra, while organic nitro groups show strong characteristic bands for asymmetric and symmetric stretching around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

| Technique | Key Vibrational Frequencies (cm⁻¹) and Assignments | Source |

|---|---|---|

| Infrared (IR) | Data not available in searched sources | researchgate.net |

| Raman | Data not available in searched sources | researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the molecular identification of synthesized compounds. In the analysis of this compound, this method provides crucial information regarding the compound's molecular weight and the fragmentation patterns that offer insights into its structural arrangement.

Research indicates that the characterization of 1,3-dinitramino-2-nitroxy-propane included mass spectrometry to confirm its molecular identity. researchgate.net While the specific experimental mass spectrum data from the primary literature is not publicly available, the expected analysis would involve an ionization technique, such as electron ionization (EI) or a softer method like electrospray ionization (ESI) or chemical ionization (CI), to generate charged molecular ions or pseudo-molecular ions.

The molecular formula for this compound is C₃H₆N₅O₈, corresponding to a molecular weight of approximately 256.11 g/mol . In a mass spectrometry experiment, a peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be expected, confirming the molecular mass of the synthesized compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, revealing the stability of different bonds within the structure. For a nitrate ester and nitramine compound like this compound, common fragmentation pathways would involve the loss of nitro (–NO₂) and nitrato (–ONO₂) groups, as well as smaller fragments. The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the dinitramino and nitrate ester functionalities.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| Value not available | [C₃H₆N₅O₈]⁺ | (Molecular Ion) |

| Value not available | [C₃H₆N₄O₆]⁺ | NO₂ |

| Value not available | [C₃H₆N₄O₅]⁺ | HNO₃ |

| Value not available | [C₃H₅N₃O₄]⁺ | 2 x NO₂ |

Note: The table is illustrative. Specific m/z values from experimental data are not available in the reviewed literature abstracts.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound and is a key indicator of its purity.

For this compound (C₃H₆N₅O₈), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. The compound was characterized by elemental analysis to verify its composition. researchgate.net This process typically involves the combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the correct synthesis and purity of the target compound.

Table 2: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 14.07 | Value not available |

| Hydrogen (H) | 2.36 | Value not available |

| Nitrogen (N) | 27.34 | Value not available |

| Oxygen (O) | 49.97 | Value not available |

Note: The theoretical percentages are calculated based on the molecular formula C₃H₆N₅O₈. Specific experimental values from the primary literature are not publicly available.

Computational Chemistry and Theoretical Investigations of 1,3 Dinitramino 2 Propanol Nitrate

Quantum Chemical Calculation Methodologies

The foundation for the theoretical investigation of 1,3-Dinitramino-2-propanol nitrate (B79036) lies in the application of sophisticated quantum chemical methods. These computational tools allow for the examination of molecular properties at the atomic level, offering insights that complement experimental findings.

Ab Initio and Density Functional Theory (DFT) Approaches

Theoretical studies of energetic materials like 1,3-Dinitramino-2-propanol nitrate frequently employ both ab initio and Density Functional Theory (DFT) methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost.

For similar energetic compounds, the B3LYP hybrid functional is a commonly used DFT method. researchgate.net This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such DFT approaches have proven effective in predicting the geometries and other properties of a wide range of molecules.

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is intrinsically linked to the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. Larger and more complex basis sets generally yield more accurate results but require greater computational resources.

For the study of energetic compounds, various basis sets and levels of theory have been utilized. The Complete Basis Set (CBS) methods, such as CBS-4M , are composite methods that aim to extrapolate to the complete basis set limit, providing highly accurate energies. researchgate.net The CBS-4M method, for instance, has been used in the computational study of related energetic compounds to calculate their heats of formation. researchgate.net

Other high-level ab initio methods like Møller-Plesset perturbation theory (MP2) are also employed. The MP2/aug-cc-pVDZ level of theory, which combines second-order Møller-Plesset perturbation theory with an augmented correlation-consistent polarized valence double-zeta basis set, has been used for combined computational and experimental studies of other energetic materials. researchgate.net The selection of an appropriate level of theory and basis set is a critical step in ensuring the reliability of the computational predictions.

Prediction of Thermochemical Parameters

A key application of computational chemistry in the study of energetic materials is the prediction of their thermochemical properties, which are crucial for assessing their performance and stability.

Computational Approaches for Enthalpy of Formation

The enthalpy of formation (ΔHf) is a critical parameter for any energetic material. It represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Computationally, the enthalpy of formation is often determined using methods like the atomization energy method . researchgate.net This method involves calculating the total energy of the molecule and the energies of its constituent atoms. The difference between these energies, after accounting for zero-point vibrational energy and thermal corrections, is the atomization energy, which can then be used to derive the enthalpy of formation. dtic.mil

High-level composite methods like Gaussian-4 (G4) and CBS-QB3 are also frequently used to calculate accurate atomization energies and, consequently, enthalpies of formation for energetic compounds. nih.gov The isodesmic reaction scheme is another powerful technique where the enthalpy of formation of a target molecule is calculated based on a hypothetical reaction in which the number and types of bonds are conserved on both sides of the reaction. nih.gov This method can significantly reduce errors in calculations.

For 1,3-Dinitramino-2-nitroxy-propane, detonation parameters have been calculated using a combined approach involving quantum chemical calculations (CBS-4M) and chemical equilibrium calculations, which inherently relies on an accurate enthalpy of formation. researchgate.net

| Computational Method | Key Features | Application in Energetic Materials |

| Atomization Energy Method | Calculates ΔHf from the computed energies of the molecule and its constituent atoms. | Widely used for predicting the enthalpy of formation of novel energetic compounds. researchgate.netdtic.mil |

| Isodesmic Reactions | Reduces computational error by conserving bond types in a hypothetical reaction. | Effective for large and complex energetic molecules where direct atomization calculations may be less accurate. nih.gov |

| CBS-4M | A composite method that extrapolates to the complete basis set limit for high accuracy. | Utilized for calculating the heat of formation of energetic compounds to be used in performance predictions. researchgate.net |

| G4 and CBS-QB3 Theory | High-level composite methods for accurate energy calculations. | Employed for reliable prediction of gas-phase enthalpies of formation of various energetic materials. nih.gov |

Heat of Combustion Calculation Methodologies

The heat of combustion is the energy released when a compound undergoes complete combustion with oxygen. It can be calculated from the standard enthalpies of formation of the reactants and products. engineeringtoolbox.com The general equation for the combustion of a CHNO compound is:

CaHbNcOd + (a + b/4 - d/2) O2 → a CO2 + b/2 H2O + c/2 N2

The standard heat of combustion (ΔH°c) can be calculated using the following formula, which relies on the standard enthalpies of formation (ΔH°f) of the products and the reactant:

ΔH°c = [aΔH°f(CO2) + ( b/2 )ΔH°f(H2O)] - ΔH°f(CaHbNcOd)

The enthalpy of formation of the energetic material, determined through computational methods as described above, is a critical input for this calculation. The standard enthalpies of formation for CO2 and H2O are well-established experimental values.

Molecular Structure and Electronic Property Analysis

Computational methods provide detailed insights into the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons, which are fundamental to understanding its chemical behavior. For this compound, single-crystal X-ray diffraction has been used to determine its molecular structure in the solid state. researchgate.net Computational geometry optimization, typically performed using DFT or ab initio methods, can provide a theoretical structure that can be compared with experimental data.

Analysis of the electronic properties often involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The analysis of the molecular electrostatic potential on the molecular surface can also provide insights into the reactive sites of the molecule.

While specific computational data on the electronic properties of this compound are not detailed in the available literature, the general approach for similar energetic compounds involves these analytical techniques to understand their sensitivity and decomposition pathways.

Optimized Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties, including its stability and energy content. Conformational analysis aims to identify the most stable arrangements, or conformers, which correspond to energy minima on the potential energy surface.

For a flexible molecule like this compound, rotation around its single bonds (e.g., C-C, C-N, C-O) gives rise to numerous possible conformations. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to determine the optimized geometries of these conformers. nih.gov These calculations systematically explore the molecule's potential energy surface to locate stable structures. The goal is to find the lowest-energy conformer, which represents the most probable structure of the molecule in the gas phase. nih.gov

The process typically begins by generating a wide range of possible initial structures. These structures are then subjected to geometry optimization, a computational process that adjusts the atomic coordinates to minimize the molecule's total energy. chemrxiv.org The stability of different conformers is then compared based on their relative energies. Factors such as steric hindrance between bulky groups (like the -NO2 groups) and the potential for intramolecular hydrogen bonding play a crucial role in determining the preferred conformation. For instance, studies on similar polyols like 1,3-propanediol (B51772) show a variety of conformations based on the torsion angles of the carbon backbone and hydroxyl groups. mdpi.com

Table 1: Illustrative Conformational Analysis of a Propanol (B110389) Derivative This table illustrates typical data obtained from a conformational analysis, showing different conformers and their calculated relative energies. The conformer with a relative energy of 0.00 kcal/mol is the most stable.

| Conformer ID | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| Conf-1 | τ(O-C-C-C) = 180, τ(C-C-C-N) = 180 | 0.00 |

| Conf-2 | τ(O-C-C-C) = 60, τ(C-C-C-N) = 180 | 1.5 |

| Conf-3 | τ(O-C-C-C) = 180, τ(C-C-C-N) = 60 | 2.1 |

| Conf-4 | τ(O-C-C-C) = 60, τ(C-C-C-N) = 60 | 3.5 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Electronic Energy Distribution and Molecular Orbital Analysis (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules. wikipedia.org It transforms the complex, delocalized molecular orbitals of a wave function into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wikipedia.orguni-muenchen.de This approach provides a quantitative description of bonding, charge transfer, and intramolecular interactions. researchgate.net

For this compound, NBO analysis can reveal:

Polarity of Bonds: The composition of each NBO in terms of atomic hybrids shows the polarization of bonds (e.g., C-N, N-O, O-N), indicating how electron density is shared between atoms. uni-muenchen.de

Intramolecular Interactions: Key stabilizing interactions, such as hyperconjugation involving the lone pairs on oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(C-N)), can be identified and quantified. These delocalization effects are departures from an idealized Lewis structure. wikipedia.org

Energetic Contributions: The analysis highlights the most significant intramolecular charge-transfer interactions that contribute to the molecule's electronic stability.

Table 2: Illustrative NBO Donor-Acceptor Interactions This table provides examples of the type of data generated by an NBO analysis, showing potential electron delocalization interactions and their calculated stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) on hydroxyl | σ* (C-C) | 5.2 |

| LP (N) on nitramine | σ* (C-N) | 3.8 |

| σ (C-H) | σ* (C-N) | 2.5 |

| LP (O) on nitrate | σ* (N-O) | 8.1 |

Note: This table is illustrative, showing hypothetical interactions within a molecule like this compound. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Simulation of Detonation and Performance Characteristics

Computational simulations are essential for predicting the detonation performance of new energetic materials, providing key data like detonation velocity and pressure without the need for hazardous and expensive experiments.

Equation of State Models (e.g., Becker–Kistiakowsky–Wilson (BKW) EOS)

An Equation of State (EOS) describes the relationship between pressure, volume, and temperature for a substance. In the context of explosives, an EOS for the hot, dense mixture of detonation product gases is crucial for predicting performance. The Becker–Kistiakowsky–Wilson (BKW) EOS is a semi-empirical model widely used in thermochemical codes to calculate the properties of detonation products. irb.hrresearchgate.net

The BKW EOS is not derived from rigorous theory but has been refined over many years through calibration against experimental data for a wide range of explosives. irb.hrosti.gov It models the behavior of the gaseous detonation products at the extremely high pressures and temperatures found in the detonation front. The equation includes parameters that account for the repulsive and attractive forces between gas molecules and the covolume (the effective volume occupied by the molecules themselves). irb.hrfas.org Various sets of parameters for the BKW EOS have been developed to improve its accuracy for different types of explosives and densities. researchgate.net For instance, a modified BKW (MBKW) EOS has shown improved accuracy for low-density explosives. mdpi.com

Chemical Equilibrium Calculation Programs (e.g., EXPLO5)

Thermochemical codes like EXPLO5 are used to predict the detonation parameters of explosives. matec-conferences.org These programs are based on the principle of chemical equilibrium and utilize a steady-state model of detonation. researchgate.netmdpi.com

The core function of EXPLO5 is to calculate the equilibrium composition of the detonation products by minimizing the Gibbs free energy of the system. matec-conferences.org To perform this calculation, the program requires the explosive's elemental composition, density, and heat of formation as input. It then uses an equation of state, such as the BKW or MBKW EOS, to describe the behavior of the product gases. mdpi.commatec-conferences.org By applying the principles of the Chapman-Jouguet (C-J) detonation model, the code can predict key performance indicators. mdpi.com

Table 3: Typical Detonation Properties Calculated by a Thermochemical Code This table shows the kind of performance data that a program like EXPLO5 would generate for an energetic material.

| Property | Value | Unit |

| Detonation Velocity (D) | 8,500 | m/s |

| Detonation Pressure (P) | 32.5 | GPa |

| Detonation Temperature (T) | 4,100 | K |

| Detonation Energy | 5,800 | kJ/kg |

| Gaseous Products Volume | 950 | L/kg |

Note: The values in this table are hypothetical and serve to illustrate the output of a thermochemical calculation.

Steady-State Model of Detonation for Predictive Studies

The theoretical framework most commonly used in thermochemical codes for predictive studies is the steady-state model of detonation. matec-conferences.org This model, particularly the Chapman-Jouguet (C-J) theory, assumes that a detonation wave propagates through the explosive at a constant, supersonic velocity. mdpi.com

The model considers the detonation as a sharp shock front followed by a chemical reaction zone. It assumes that chemical equilibrium is reached at the end of this reaction zone, a point known as the C-J plane. mdpi.com At this plane, the flow of the product gases is sonic relative to the detonation front. By solving the conservation equations for mass, momentum, and energy across the detonation front, combined with the EOS of the products, it is possible to determine a unique detonation velocity and the corresponding state (pressure, temperature, density) of the products at the C-J plane. matec-conferences.org This steady-state model provides the ideal or maximum theoretical performance of an explosive. matec-conferences.org

Thermal Decomposition and Stability Studies of 1,3 Dinitramino 2 Propanol Nitrate

Thermogravimetric Analysis (TGA) Methodologies

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1,3-Dinitramino-2-propanol nitrate (B79036), TGA provides valuable data on its thermal stability and decomposition profile. The analysis is typically conducted by heating a small sample at a constant rate in an inert or reactive gas environment. The resulting TGA curve plots the percentage of weight loss against temperature, revealing the onset temperature of decomposition, the rate of decomposition, and the mass of any residual material. By analyzing the stages of mass loss, researchers can infer the different steps involved in the decomposition process. For instance, an initial, gradual mass loss might indicate evaporation of volatile components, while sharp drops in mass correspond to energetic decomposition events. The thermal decompositions are often performed using solutions of the nitrate esters sealed in capillary tubes and heated at temperatures ranging from 140°C to 225°C. uri.edu

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Thermal Events

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful thermoanalytical techniques used to investigate the thermal events of a substance as it is heated or cooled. nih.gov These methods measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material. nih.gov For 1,3-Dinitramino-2-propanol nitrate, DSC and DTA can identify phase transitions such as melting and crystallization, as well as exothermic decomposition reactions.

A typical DSC curve for an energetic material will show an endothermic peak corresponding to melting, followed by one or more exothermic peaks indicating decomposition. The peak temperature of the exotherm is often used as a measure of the compound's thermal stability; a higher decomposition temperature generally signifies greater stability. The area under the exothermic peak is proportional to the heat of decomposition, a crucial parameter for assessing the energetic output of the material. Studies on similar energetic materials like 2,4-dinitroanisole (B92663) (DNAN) have shown decomposition onsets around 483 K (210 °C) and fastest decomposition rates at 613 K (340 °C). nih.gov The addition of certain catalysts or the nanosizing of materials can alter these decomposition temperatures. researchgate.net

| Thermal Event | Typical Temperature Range (°C) | Description |

|---|---|---|

| Melting (Endotherm) | Varies with purity | Phase transition from solid to liquid. |

| Decomposition (Exotherm) | ~200 - 350 | Chemical breakdown of the molecule, releasing heat. |

Investigation of Decomposition Pathways and Mechanisms

Understanding the specific chemical reactions that occur during the thermal decomposition of this compound is essential for predicting its behavior and ensuring safe handling. The decomposition of nitrate esters is a complex process involving multiple competing reaction pathways.

Following the initial homolytic cleavage of the RO-NO2 bond, the resulting alkoxy radical can undergo further fragmentation through a process known as β-scission. uri.edu In this process, a bond beta (β) to the oxygen atom of the alkoxy radical breaks. nih.gov This can lead to the formation of smaller, more stable molecules and radicals. For instance, β-scission in nitrate ester decomposition can result in the formation of aldehydes, ketones, and other smaller alkyl radicals. uri.edunih.gov The propensity for β-scission is influenced by the stability of the radicals that are formed. uri.edu

| Gaseous Product | Chemical Formula | Significance |

|---|---|---|

| Nitrogen Dioxide | NO2 | Primary product of RO-NO2 bond homolysis. researchgate.net |

| Nitric Oxide | NO | Formed from the subsequent reactions of NO2. nih.gov |

| Carbon Monoxide | CO | Indicates incomplete oxidation of the carbon backbone. nih.gov |

| Oxygen | O2 | Can be a decomposition product under certain conditions. nih.gov |

| Formaldehyde | CH2O | A common product from the fragmentation of the carbon chain. nih.gov |

Influence of Molecular Structure and Substituents on Thermal Stability

The thermal stability of an energetic material is intrinsically linked to its molecular structure. The presence of specific functional groups and their arrangement within the molecule dictates the bond strengths and the pathways available for decomposition. uri.edu In this compound, three key functional groups are expected to influence its thermal stability: the two nitramino (-NHNO2) groups, the nitrate ester (-ONO2) group, and the hydroxyl (-OH) group.

The nitrate ester group is known to be thermally sensitive, with the relatively weak O-NO2 bond (bond energy ~155 kJ/mol) often being the first to break during thermolysis. researchgate.net Therefore, the presence of the nitrate ester in this compound is expected to be a primary determinant of its thermal stability.

The nitramino groups also contribute significantly to the energetic nature of the molecule and influence its stability. The thermal stability of nitramines can be affected by the nature of the atom to which the nitramino group is attached. researchgate.net The decomposition of nitramines can be complex, and their interaction with other functional groups within the same molecule can either stabilize or destabilize the compound.

The hydroxyl group (-OH) can have a varied effect on the thermal stability of energetic materials. In some cases, the presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can increase the stability of the molecule. nih.gov For example, in hydroxyxanthone isomers, the formation of an O-H···O hydrogen bond provides significant stabilization energy. nih.gov Conversely, the hydroxyl group can also participate in decomposition reactions, potentially leading to the formation of water and other less stable intermediates. The position of the hydroxyl group relative to the energetic groups is crucial. nih.gov In this compound, the hydroxyl group is on the central carbon, in a beta position to the nitramino groups and the carbon bearing the nitrate ester. This positioning could influence the decomposition pathway through interactions with the adjacent energetic functionalities.

A comparative look at the decomposition temperatures of related compounds can provide an indication of the expected stability.

Table 2: Decomposition Temperatures of Energetic Compounds with Related Functional Groups

| Compound | Decomposition Onset/Peak Temperature (°C) | Key Functional Groups | Reference |

|---|---|---|---|

| Potassium Nitroform (KNF) | 270-330 (Range) | Nitro groups | akjournals.comakjournals.com |

| 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) | 250-300 (Range) | Nitro, Amine | akjournals.comakjournals.com |

| 1,5-Di(nitramino)tetrazole-based Coordination Polymers | 153.8 - 208.9 (Onset) | Nitramino, Tetrazole | nih.gov |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 273 (Peak) | Nitro groups | nih.gov |

Energetic Performance Evaluation Methodologies for 1,3 Dinitramino 2 Propanol Nitrate

Theoretical Methodologies for Performance Prediction

Theoretical models are indispensable tools for the initial screening and performance prediction of new energetic materials, offering a safe and cost-effective alternative to extensive experimental testing. These computational methods utilize the molecular structure and thermodynamic properties of a compound to estimate its key energetic characteristics.

Detonation Velocity Calculation Models

Detonation velocity (D) is a primary indicator of an explosive's performance, representing the speed at which the detonation wave propagates through the material. mdpi.com Various empirical and theoretical models have been developed to predict this critical parameter.

One of the most widely recognized empirical methods is the Kamlet-Jacobs equation, which relates detonation velocity to the explosive's density (ρ₀), the number of moles of gaseous detonation products per gram of explosive (N), the average molecular weight of the gaseous products (M), and the heat of detonation (Q). aip.orgkpu.edu.rs The general form of the equation is:

D = A(1 + Bρ₀)√Φ

where A and B are constants and Φ = NM¹ᐟ²Q¹ᐟ². aip.org This method, and others like it, rely on the elemental composition, heat of formation, and loading density to estimate detonation velocity. aip.org

More advanced computational models, often integrated into thermochemical codes like CHEETAH and EXPLO5, employ sophisticated equations of state (EOS), such as the Becker-Kistiakowsky-Wilson (BKW) EOS, to calculate detonation properties. bibliotekanauki.plicm.edu.plresearchgate.netbohrium.com These programs perform chemical equilibrium calculations to determine the composition of detonation products and subsequently predict performance parameters. researchgate.netresearchgate.net For instance, the detonation velocity of 1,3-dinitramino-2-nitroxy-propane was calculated to be 8895 m/s using a combination of quantum chemical calculations and chemical equilibrium calculations. researchgate.net First-principles reactive molecular dynamics simulations also provide a powerful tool for predicting detonation properties with good agreement with experimental data. nih.gov

The table below presents a comparison of predicted detonation velocities for various energetic materials using different theoretical models, illustrating the range and applicability of these methods.

| Energetic Material | Density (g/cm³) | Predicted Detonation Velocity (km/s) | Calculation Method/Code |

| RDX | 1.712 | 8.512 | Kamlet-Jacobs (vs. 8.437 by RUBY code) lukasiewicz.gov.pl |

| HMX | 1.903 | 9.157 | Kamlet-Jacobs (vs. 9.238 by RUBY code) lukasiewicz.gov.pl |

| FOX-7 | 1.85 | 8.418 | First-Principles Reactive MD nih.gov |

| 1,3-dinitramino-2-nitroxy-propane | 1.798 | 8.895 | CBS-4M & EXPLO5 researchgate.net |

| SMX | - | 9.2 | Not Specified mdpi.com |

| NIBTN | - | 8.1 | Not Specified mdpi.com |

Detonation Pressure Prediction Algorithms

Detonation pressure (P) is another critical performance parameter, indicative of the brisance or shattering power of an explosive. kpu.edu.rs Similar to detonation velocity, detonation pressure can be predicted using empirical formulas and computational codes.

The Kamlet-Jacobs equations also provide a simple empirical method for estimating detonation pressure. aip.orgkpu.edu.rs The equation is typically expressed as:

P = Kρ₀²Φ

where K is a constant and Φ is the same parameter used in the detonation velocity calculation. aip.org This method requires only the explosive's elemental composition, heat of formation, and loading density as input. aip.org

Thermochemical codes like EXPLO5 and CHEETAH are also extensively used to calculate detonation pressure by solving the equations of state for the detonation products. bibliotekanauki.plresearchgate.net These codes can account for non-ideal behavior, which is particularly important for explosives containing ingredients that may not fully react at the detonation front. bibliotekanauki.pl For 1,3-dinitramino-2-nitroxy-propane, the calculated detonation pressure was 339 kbar (33.9 GPa). researchgate.net

Below is a table comparing predicted detonation pressures for several energetic materials.

| Energetic Material | Density (g/cm³) | Predicted Detonation Pressure (GPa) | Calculation Method/Code |

| FOX-7 | 1.85 | 35.40 ± 2.01 | First-Principles Reactive MD nih.gov |

| 1,3-dinitramino-2-nitroxy-propane | 1.798 | 33.9 | CBS-4M & EXPLO5 researchgate.net |

| SMX | - | 37 | Not Specified mdpi.com |

| 2-nitro-1,3-dinitro-oxypropane | - | 25 | Not Specified mdpi.com |

Specific Impulse Calculations in Propellant Systems

For applications in propellant systems, specific impulse (Isp) is a key performance metric, representing the efficiency of the propellant. wikipedia.org It is a measure of the thrust generated per unit of propellant consumed. wikipedia.org

Theoretical calculations of specific impulse are typically performed using thermochemical equilibrium codes like ISPBKW. researchgate.net These calculations require the propellant's composition, heat of formation, and the operating pressures of the combustion chamber and nozzle exit. researchgate.net The code then determines the composition and temperature of the exhaust gases to calculate the specific impulse.

A reliable method for predicting the specific impulse of C-H-N-O monopropellants has been developed based on a multiple linear regression analysis, correlating the specific impulse with the heat of reaction and the number of moles of gaseous reaction products. researchgate.net This model has shown good agreement with values calculated by the ISPBKW code, with deviations typically not exceeding ± 3–4%. researchgate.net

The following table provides examples of calculated specific impulse values for different propellant types.

| Propellant Type | Calculated Specific Impulse (s) |

| Single-Base Propellants | ~220-240 researchgate.net |

| Double-Base Propellants | ~230-250 researchgate.net |

| Triple-Base Propellants | ~220-230 researchgate.net |

| Composite Propellants | ~250-270 researchgate.net |

Experimental Techniques for Performance Characterization

Experimental measurements are essential for validating theoretical predictions and providing definitive data on the energetic performance of a compound. These techniques involve the direct measurement of energy release and detonation phenomena.

Oxygen Bomb Calorimetry for Energy Release Assessment

Oxygen bomb calorimetry is a standard experimental technique used to determine the heat of combustion of a substance. piazza.comparrinst.com This measurement is crucial for calculating the heat of formation, a fundamental thermodynamic property used in theoretical performance predictions. researchgate.net

In this method, a weighed sample of the energetic material is placed in a high-pressure vessel, the "bomb," which is then filled with pure oxygen at high pressure. piazza.comjh.edu The bomb is submerged in a known quantity of water in a calorimeter. The sample is then ignited electrically, and the heat released by the combustion is absorbed by the water and the bomb, causing a temperature rise. piazza.com By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the sample can be accurately determined. piazza.comparrinst.com

The heat of combustion is a critical input for calculating the heat of detonation (Q), which is directly used in empirical models like the Kamlet-Jacobs equations to predict detonation velocity and pressure. aip.org

Detonation Velocity Measurement Techniques (e.g., Fiber Optic Method)

The direct measurement of detonation velocity is a cornerstone of experimental energetic materials characterization. researchgate.net One of the modern and widely used techniques is the fiber optic method. researchgate.netmabs.chsoton.ac.ukspiedigitallibrary.orgresearchgate.net

This technique utilizes the intense light produced by the detonation front as it propagates through the explosive. mabs.ch Optical fibers are placed at precise, known distances along the explosive charge. spiedigitallibrary.org As the detonation wave reaches each fiber, the light generated is transmitted through the fiber to a photodetector, which converts the light signal into an electrical signal. mabs.ch By recording the time of arrival of the light pulse from each fiber, the time it takes for the detonation front to travel between the fibers can be determined. spiedigitallibrary.org The detonation velocity is then calculated by dividing the known distance between the fibers by the measured time interval. spiedigitallibrary.org

The fiber optic method offers several advantages, including high accuracy, resistance to electromagnetic interference, and the ability to make multiple measurements along a single explosive charge. mabs.chspiedigitallibrary.org For instance, the experimentally determined detonation velocity of 1,3-dinitramino-2-nitroxy-propane using the fiber optic method was found to be in good agreement with calculated values. researchgate.net

The table below provides an example of detonation velocity data obtained using the fiber optic method.

| Explosive | Measured Detonation Velocity (m/s) |

| PETN-based plastic explosive | 7233 - 7324 researchgate.net |

| 1,3-dinitramino-2-nitroxy-propane | Consistent with calculated 8895 m/s researchgate.net |

Comparative Analysis with Reference Energetic Materials (e.g., Nitroglycerine, PETN)

The energetic performance of 1,3-Dinitramino-2-propanol nitrate (B79036), also known as 1,3-dinitramino-2-nitroxy-propane, establishes it as a potent high-energy material. A comparative analysis of its key detonation parameters against well-established reference explosives like Nitroglycerine (NG) and Pentaerythritol (B129877) tetranitrate (PETN) reveals its significant potential.

Research indicates that 1,3-dinitramino-2-nitroxy-propane possesses superior detonation characteristics, particularly when compared to materials like picric acid and even PETN under confined conditions. researchgate.net Its calculated performance metrics position it as a high-performance explosive. The compound has a high crystal density of 1.798 g/cm³, which contributes significantly to its energetic output. researchgate.net Calculations based on this density project a high detonation pressure of 27.0 GPa and a detonation velocity of 8284 m/s. researchgate.net Studies on primary nitramines structurally related to Nitroglycerine have shown them to be superior in performance data to both NG and PETN. icm.edu.pl

Nitroglycerine, a powerful liquid explosive, has a detonation velocity of approximately 7,700 to 7,820 meters per second. britannica.comwikipedia.org Its detonation pressure can reach in the order of 20,000 atmospheres, underscoring its immense shattering effect, or brisance. britannica.com While a liquid and thus having a lower density than the solid compounds it is compared against, its high energy release makes it a benchmark for explosive power.

Pentaerythritol tetranitrate (PETN) is one of the most powerful and widely used secondary explosives. It is known for its high brisance and is often used as a standard for comparison. wikipedia.org At a crystalline density of 1.76 g/cm³, PETN exhibits a very high detonation velocity of 8,400 m/s. wikipedia.orgscielo.org.mx Its calculated detonation pressure is approximately 30.4 GPa. researchgate.net

When comparing the data, 1,3-Dinitramino-2-propanol nitrate's calculated detonation velocity (8284 m/s) is substantially higher than that of Nitroglycerine (~7700-7820 m/s) and is comparable to, though slightly less than, that of PETN (8400 m/s). researchgate.netbritannica.comwikipedia.orgwikipedia.org Its calculated detonation pressure (27.0 GPa) also demonstrates a high energy output, exceeding that of Nitroglycerine and approaching the performance of PETN. researchgate.netresearchgate.net This positions this compound as an energetic material with performance characteristics that rival those of standard, high-performance military and industrial explosives.

Comparative Energetic Performance Data

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| This compound | 1.798 researchgate.net | 8284 (Calculated) researchgate.net | 27.0 (Calculated) researchgate.net |

| Nitroglycerine (NG) | ~1.6 (Liquid) | ~7700 - 7820 britannica.comwikipedia.org | ~20.3 (20,000 atm) britannica.com |

| Pentaerythritol tetranitrate (PETN) | 1.76 wikipedia.org | 8400 wikipedia.org | ~30.4 (Calculated) researchgate.net |

Structure Performance Relationships in 1,3 Dinitramino 2 Propanol Nitrate and Analogues

Correlation Between Molecular Architecture and Energetic Output

The energetic output of a molecule is largely determined by its elemental composition, density, and heat of formation. In the case of 1,3-Dinitramino-2-propanol nitrate (B79036) and its analogues, the presence and arrangement of explosophoric groups such as nitramino (-N(NO₂)) and nitrate ester (-ONO₂) are paramount.

The replacement of a functional group can significantly alter the energetic performance. For instance, the introduction of different energetic groups in place of the nitramino or nitrate ester moieties on the propanol (B110389) backbone leads to variations in detonation velocity and pressure. A higher density and a more positive heat of formation generally contribute to enhanced detonation performance.

The calculated detonation velocity for 1,3-Dinitramino-2-nitroxy-propane is 8796 m/s, with a detonation pressure of 299 kbar, underscoring its high-energy nature researchgate.net. Analogues where nitramino or nitrate ester groups are substituted with other functionalities, such as azido (B1232118) groups, would be expected to exhibit different energetic profiles due to changes in density and heat of formation. For example, azido-based energetic plasticizers are noted for their high positive heats of formation, which can contribute significantly to the energy of a formulation researchgate.net.

| Compound | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Reference |

|---|---|---|---|---|---|

| This compound | C₃H₆N₄O₈ | 1.798 | 8796 (calculated) | 299 (calculated) | researchgate.net |

| 1,2-bis(3,3′-dinitroamine-1H-1,2,4-triazol-5-yl)ethane | C₆H₆N₁₂O₈ | - | 8602 (calculated) | 28.10 (calculated) | energetic-materials.org.cn |

| 2-Nitro-1,3-dinitrooxypropane | C₃H₅N₃O₈ | - | - | - | researchgate.net |

Impact of Functional Groups on Thermal Stability Profiles

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. The decomposition temperature is a key indicator of this stability. The functional groups present in the molecule play a direct role in determining its thermal stability.

This compound decomposes at 168 °C researchgate.net. The thermal stability of such compounds is often dictated by the weakest bond in the molecule. In nitrate esters, the O-NO₂ bond is typically the point of initial decomposition nih.gov. For nitramines, the N-NO₂ bond is the critical linkage.

Generally, azido derivatives tend to exhibit better thermal stabilities compared to their nitrate ester counterparts nih.gov. For example, bis(1,3-diazido prop-2-yl)malonate and bis(1,3-diazido prop-2-yl)glutarate show decomposition temperatures of 233.5 °C and 232.6 °C, respectively, which are significantly higher than that of many nitrate esters researchgate.net. The elongation of alkyl chains in both azides and nitrate esters can also lead to higher decomposition temperatures nih.gov. However, the presence of a nitrate ester group in a molecule can initiate decomposition at a lower temperature compared to analogous compounds containing only azido or nitramino groups nih.gov.

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| This compound | 168 | researchgate.net |

| 1,3-Diazido-2-ethyl-2-nitropropane (DAENP) | 196 | researchgate.net |

| bis(1,3-diazido prop-2-yl)malonate | 233.5 | researchgate.net |

| bis(1,3-diazido prop-2-yl)glutarate | 232.6 | researchgate.net |

| 1,2-bis(3,3′-dinitroamine-1H-1,2,4-triazol-5-yl)ethane | 184 | energetic-materials.org.cn |

| 1,2-bis(3,3′-dinitroamine-1H-1,2,4-triazol-5-yl)ethane 1,3-propanediamine salt | 214 | energetic-materials.org.cn |

Role of Intermolecular Interactions (e.g., Hydrogen Bonding Network) in Mechanical Response

The mechanical properties of energetic materials, such as tensile strength and elongation at break, are crucial for their processability and performance in various applications. These properties are heavily influenced by intermolecular interactions, particularly hydrogen bonding.

In molecules like this compound, the presence of N-H protons in the nitramino groups and the oxygen atoms in the nitrate and nitro groups allows for the formation of a hydrogen-bonding network. These interactions contribute to the formation of a more robust and stable crystal lattice.

Density Considerations in Enhancing Energetic Performance

This compound has a crystal density of 1.798 g/cm³ researchgate.net. The introduction of dense functional groups is a key strategy in designing high-performance energetic materials. Both nitramino and nitrate ester groups contribute to a higher molecular density.

When comparing analogues, the choice of functional group has a clear impact on density. For example, nitrate ester compounds generally display higher densities than their corresponding azido derivatives nih.gov. This higher density often translates to better detonation parameters. However, there can be trade-offs, as the higher density of nitrate esters may be accompanied by lower thermal stability nih.gov. The physical state of the material (liquid or solid) and its crystal packing efficiency also play a crucial role in determining the bulk density.

| Compound | Density (g/cm³) | Reference |

|---|---|---|

| This compound | 1.798 | researchgate.net |

| bis(1,3-diazido prop-2-yl)malonate | 1.25 | researchgate.net |

| bis(1,3-diazido prop-2-yl)glutarate | 1.27 | researchgate.net |

Applications and Formulation Research for 1,3 Dinitramino 2 Propanol Nitrate Conceptual

Potential as an Oxidizer in Advanced Energetic Formulations

An energetic material's effectiveness is often linked to its oxygen balance (OB or Ω), which determines the degree to which the molecule can oxidize its own carbon and hydrogen content during decomposition. scielo.org.mx A positive or zero oxygen balance indicates that a molecule contains enough oxygen to fully convert its carbon to carbon dioxide and its hydrogen to water, making it an effective oxidizer. libretexts.orgwikipedia.org A negative oxygen balance signifies an oxygen deficiency. wikipedia.org

The oxygen balance for 1,3-dinitramino-2-propanol nitrate (B79036) (Molecular Weight: 226.11 g/mol ) can be calculated using the standard formula based on its elemental composition (C₃H₆N₄O₇). wikipedia.org

Oxygen Balance Calculation: Ω% = [-1600 / Molecular Weight] * [2X + (Y/2) - Z] Where:

X = number of carbon atoms = 3

Y = number of hydrogen atoms = 6

Z = number of oxygen atoms = 7

Ω% = [-1600 / 226.11] * [2(3) + (6/2) - 7] Ω% = [-7.076] * [6 + 3 - 7] Ω% = [-7.076] * researchgate.netΩ% = -14.15%

With an oxygen balance of -14.15%, 1,3-dinitramino-2-propanol nitrate is oxygen-deficient. However, this value is significantly less negative than that of well-known explosives like Trinitrotoluene (TNT), indicating a substantial amount of available oxygen integrated into its structure. wikipedia.org This positions it as a powerful energetic material that could function as a primary energetic ingredient or a potent oxidizer when blended with fuels or other oxygen-deficient components. nih.gov The presence of both nitrate ester and nitramine groups contributes to its high density and energetic output, making it a candidate for advanced formulations where high performance is a key objective.

Table 1: Comparative Oxygen Balance of Selected Energetic Compounds This interactive table allows you to compare the oxygen balance of this compound with other common energetic materials. Click on the headers to sort the data.

| Compound | Molecular Formula | Oxygen Balance (Ω%) | Role |

| This compound | C₃H₆N₄O₇ | -14.15% | Energetic Oxidizer |

| Ammonium (B1175870) Nitrate | NH₄NO₃ | +20.0% | Oxidizer |

| Ammonium Perchlorate (B79767) | NH₄ClO₄ | +34.0% | Oxidizer |

| Nitroglycerin (NG) | C₃H₅N₃O₉ | +3.5% | Energetic Plasticizer |

| Pentaerythritol (B129877) Tetranitrate (PETN) | C₅H₈N₄O₁₂ | -10.1% | Secondary Explosive |

| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | -74.0% | Secondary Explosive |

| RDX | C₃H₆N₆O₆ | -21.6% | Secondary Explosive |

| HMX | C₄H₈N₈O₈ | -21.6% | Secondary Explosive |

| SMX | C₆H₈N₆O₁₆ | 0.0% | Energetic Oxidizer |

Data sourced from references wikipedia.orgpsu.edu.

Integration into Propellant Systems (e.g., Smokeless Rocket Propellants, Double-Base Propellants)

Nitrate esters are fundamental components of double-base and composite modified double-base (CMDB) propellants, often serving as energetic plasticizers for nitrocellulose. nih.govresearchgate.net Solid nitrate esters, such as pentaerythritol tetranitrate (PETN), and newer compounds like 2,3-hydroxymethyl-2,3-dinitro-1,4-butanediol tetranitrate (SMX), have also been explored as solid oxidizers to replace or supplement ammonium perchlorate (AP) in composite propellants, aiming for higher performance and cleaner combustion products. psu.eduresearchgate.net

Given that this compound is a solid at room temperature, its conceptual application in propellant systems is plausible. researchgate.net

Smokeless Rocket Propellants: In composite propellant formulations, it could potentially serve as a solid oxidizer. Propellants based on energetic binders like glycidyl (B131873) azide (B81097) polymer (GAP) or polyglycidyl nitrate (PGN) combined with solid oxidizers are sought for high-performance, reduced-smoke applications. google.comnih.gov The compound's high nitrogen content and oxidizing potential could contribute to a high specific impulse. researchgate.net

Double-Base Propellants: While traditional double-base propellants use liquid nitrate esters like nitroglycerin, there is ongoing research into elastomer-modified and composite-modified double-base propellants that incorporate solid energetic fillers like HMX or AP. researchgate.netsemanticscholar.org Conceptually, this compound could be integrated into such advanced formulations as an energetic solid filler to boost performance. Its compatibility with the binder system would be a critical factor for successful formulation. nih.gov

The development of any such propellant would require extensive studies on its compatibility with binders, plasticizers, and other additives, as well as its effect on processing, mechanical properties, and burn rate characteristics. nih.govsemanticscholar.org

Conceptual Application in High-Explosive Compositions

High-explosive formulations are designed to deliver a powerful detonation. The performance of such explosives is linked to properties like density, detonation velocity, and detonation pressure. The structure of this compound, which combines a nitrate ester with a nitramine, is a feature shared with other advanced energetic materials. researchgate.net

Its measured crystal density of 1.798 g/cm³ is comparable to that of many established military explosives. researchgate.net This high density is advantageous for explosive power. Conceptually, it could be considered for several roles:

Polymer-Bonded Explosives (PBX): A more likely application is as the primary energetic filler in a PBX. In this role, the crystalline explosive is mixed with a small percentage of a polymer binder and pressed into shape. Its sensitivity characteristics—impact (7 J), friction (96 N), and electrostatic discharge (0.6 J)—indicate a relatively sensitive material, suggesting that formulation with an appropriate binder would be crucial for handling safety. researchgate.netresearchgate.net Such a PBX could find use in applications where high energy density and specific performance characteristics are required.

Design Considerations for Insensitive Energetic Materials Based on Structural Modifications

The handling sensitivity of an energetic material is a critical parameter for its practical use. Research into the relationship between molecular structure and sensitivity provides a framework for designing less sensitive, or "insensitive," munitions. researchgate.net For nitrate esters and nitramines, several factors are known to influence sensitivity, including thermal stability, crystal packing efficiency, and intramolecular bonding. researchgate.netresearchgate.net

Applying these principles to the this compound structure allows for conceptual design considerations:

Substitution of Energetic Groups: Studies on pentaerythritol tetranitrate (PETN) derivatives have shown that systematically replacing energetic nitrate ester groups with inert hydroxyl groups leads to a significant decrease in impact sensitivity. nih.gov A similar strategy could be applied to this compound. For instance, creating an analogue where one of the nitramine groups is replaced with a non-energetic group could potentially improve stability while retaining a high energy content.

Stereochemical Modifications: The spatial arrangement of functional groups can dramatically alter physical properties like melting point and crystal structure, which in turn affects sensitivity. Research on isomers of erythritol (B158007) tetranitrate (ETN) demonstrated that different stereoisomers exhibit different impact sensitivities, which was attributed to changes in their crystal packing and intermolecular interactions. acs.org Modifying the stereochemistry of the this compound backbone could lead to more efficient crystal packing, reducing voids and dislocations that can act as "hot spots" and thereby decreasing sensitivity. researchgate.net

Introduction of Hydrogen Bonding: Increasing intramolecular or intermolecular hydrogen bonding can enhance molecular stability and reduce sensitivity. researchgate.net While the existing structure contains N-H bonds from the nitramine groups and oxygen atoms that can act as hydrogen bond acceptors, further modifications to enhance these interactions could be explored. For example, incorporating additional hydroxyl or amino groups could create a more robust hydrogen-bonding network, leading to a more stable and less sensitive material.

Emerging Trends and Future Research Directions

Development of "Green" Energetic Materials with Reduced Environmental Impact

The field of energetic materials is undergoing a significant shift towards "green" alternatives that minimize environmental harm without compromising performance. This involves addressing the toxicity of compounds and their decomposition products. bibliotekanauki.pl A key focus is the development of nitrogen-rich compounds, as their primary combustion product is environmentally benign nitrogen gas (N₂). rsc.orgrsc.org

The pursuit of green energetic materials extends to creating biodegradable compounds. climatesort.comril.com Researchers are exploring the use of bio-based materials, derived from renewable resources like plants and algae, to create more sustainable energetic compounds. youtube.com These materials offer the potential for a lower carbon footprint and reduced pollution. youtube.com The goal is to design materials that can be safely disposed of and decompose naturally, mitigating long-term environmental contamination. climatesort.com

Strategies for developing these "green" materials include:

High-Nitrogen Content: Maximizing the nitrogen content in a molecule to ensure that N₂ is the main decomposition product. rsc.orgrsc.org

Biodegradable Polymers: Utilizing biodegradable plastics and other polymers that can be broken down by microorganisms. climatesort.comril.com

Renewable Resources: Synthesizing energetic materials from renewable, bio-based sources to reduce reliance on fossil fuels. youtube.com

Strategies for Enhancing Intrinsic Thermal Stability

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. rsc.org For a compound like 1,3-dinitramino-2-propanol nitrate (B79036), which belongs to the nitramine family, understanding and improving thermal stability is paramount. mdpi.com A significant area of research focuses on the relationship between molecular structure and thermal decomposition pathways. core.ac.uk

Several strategies are being explored to enhance the intrinsic thermal stability of energetic materials:

Hydrogen Bonding: Introducing functional groups that can form strong intermolecular and intramolecular hydrogen bonds can significantly increase thermal stability. rsc.org These bonds help to hold the molecule together, requiring more energy to initiate decomposition.

Molecular Modification:

Fused Ring Structures: Creating fused heterocyclic structures can lead to more planar and rigid molecules, which generally exhibit higher thermal stability due to strong π-π interactions. researchgate.net

Introduction of Specific Groups: The addition of certain functional groups can alter the decomposition mechanism. For instance, while highly energetic groups like -C(NO₂)₃ can override the stabilizing effect of hydrogen bonding, other modifications can be beneficial. dtic.mil

Controlling Decomposition Pathways: The initial steps in the thermal decomposition of nitramines are crucial. dtic.milepa.gov For many nitramines, the primary decomposition pathway is the homolysis of the N-NO₂ bond. epa.gov By modifying the molecular structure, it may be possible to favor decomposition pathways that are less sensitive to temperature changes.

Coating and Composites: Applying coatings to energetic material particles can improve their thermal stability and safety. researchgate.net

Table 1: Factors Influencing Thermal Stability

| Strategy | Mechanism | Example Application |

| Hydrogen Bonding | Increases intermolecular forces, raising the energy required for decomposition. rsc.org | Incorporation of amine or hydroxyl groups in the molecular structure. |

| Fused Ring Structures | Creates a more rigid and planar molecule, enhancing stability through π-π stacking. researchgate.net | Design of polycyclic nitramines. |

| Coating | Creates a protective barrier around the energetic material, slowing down thermal decomposition. researchgate.net | Encapsulation of RDX crystals with polymeric binders. |

Advanced Characterization Techniques for In-Situ Studies